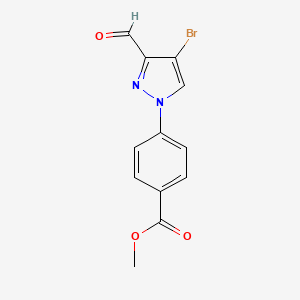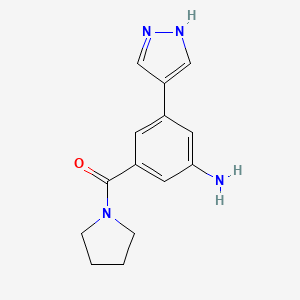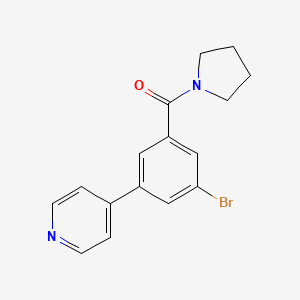
(3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone: is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring substituted with bromine and iodine. This is followed by the introduction of the difluoropyrrolidinyl group through nucleophilic substitution reactions. The final step involves the formation of the methanone group, often achieved through oxidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine and iodine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
科学研究应用
Chemistry: In chemistry, (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in the synthesis of high-value products.
作用机制
The mechanism of action of (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The presence of halogen atoms in the phenyl ring enhances its ability to form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The difluoropyrrolidinyl group may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
- (3-Bromo-5-chlorophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
- (3-Iodo-5-fluorophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
- (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)ethanone
Uniqueness: The uniqueness of (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone lies in its specific combination of halogen atoms and the difluoropyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of both bromine and iodine in the phenyl ring provides opportunities for selective functionalization and modification, which can be leveraged to develop new compounds with tailored properties.
属性
IUPAC Name |
(3-bromo-5-iodophenyl)-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2INO/c12-8-3-7(4-9(15)5-8)10(17)16-2-1-11(13,14)6-16/h3-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWFZZBKSVUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(3,3-Difluoropyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8163072.png)







